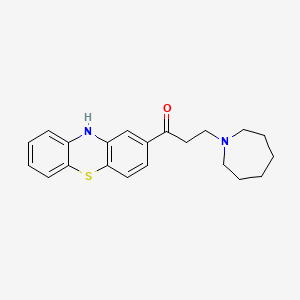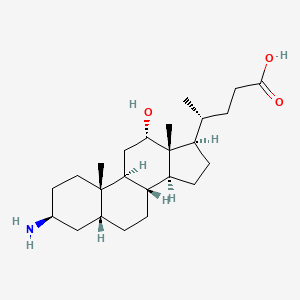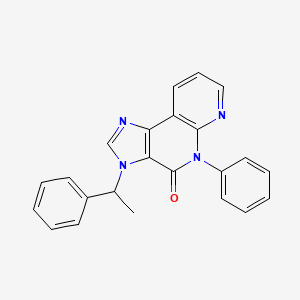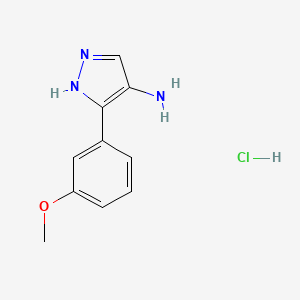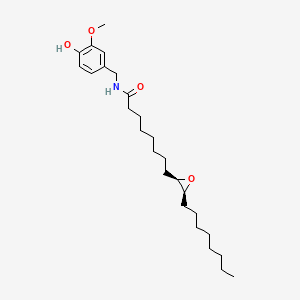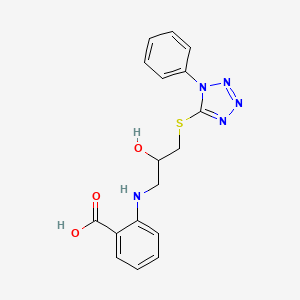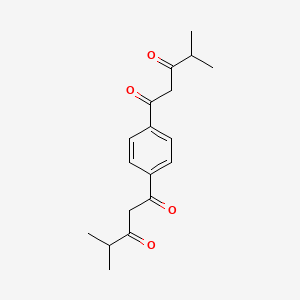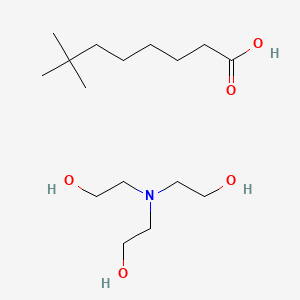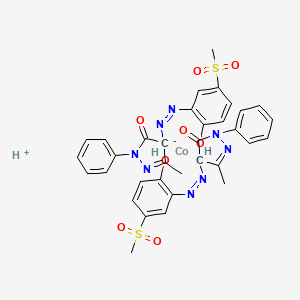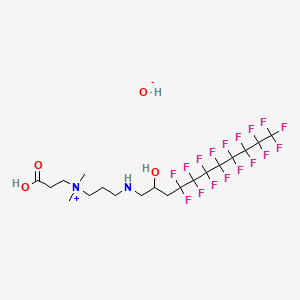
Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- is a compound that belongs to the class of phthalimides Phthalimides are known for their structural motif, which is frequently found in natural products, pharmaceuticals, and organic materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- typically involves the condensation of phthalic anhydride with primary amines. One common method is the carbonylative cyclization of aromatic amides or o-dihaloarenes/o-haloarenes. Another approach involves the cyclization of isocyanate or isocyanide with arenes . These reactions often use readily available starting materials, cheap catalysts, and are one-pot processes that are environmentally benign with operational simplicity.
Industrial Production Methods
Industrial production of phthalimides generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of phthalic anhydride and ammonium carbonate or urea, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other organic materials
Mécanisme D'action
The mechanism of action of Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- can be compared with other similar compounds such as:
Naphthalimide derivatives: These compounds have similar structural motifs but differ in their electronic properties and applications.
Maleimides: Known for their use in bioconjugation and polymer chemistry.
Isocyanate derivatives: Used in the synthesis of polyurethanes and other polymers
The uniqueness of Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- lies in its specific functional groups and the versatility they provide in various chemical reactions and applications.
Propriétés
Numéro CAS |
102375-34-8 |
|---|---|
Formule moléculaire |
C21H24N2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-[5-[4-(dimethylamino)phenoxy]pentyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H24N2O3/c1-22(2)16-10-12-17(13-11-16)26-15-7-3-6-14-23-20(24)18-8-4-5-9-19(18)21(23)25/h4-5,8-13H,3,6-7,14-15H2,1-2H3 |
Clé InChI |
ITCKMEUMRHEITF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)OCCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



